molecular formula C23H22N2O4S B2524644 N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide CAS No. 683763-32-8

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide

Cat. No.: B2524644
CAS No.: 683763-32-8
M. Wt: 422.5
InChI Key: YAJSQNZMDPSFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is a chemical compound with the molecular formula C 23 H 22 N 2 O 4 S and a molecular weight of 422.50 g/mol . It is supplied for research purposes and is not intended for diagnostic or therapeutic use in humans or animals . The compound's structure features a benzamide core substituted with a benzyl(methyl)sulfamoyl group and an N-(4-acetylphenyl) acetamide moiety, as represented by the SMILES notation: CN(S(=O)(=O)c1ccc(cc1)C(=O)Nc1ccc(cc1)C(=O)C)Cc1ccccc1 . This specific arrangement of functional groups, including the sulfonamide and acetyl groups, is often investigated in medicinal chemistry and chemical biology for its potential as a protein-binding motif or enzyme inhibitor. Researchers utilize this compound in various non-therapeutic applications, such as in vitro assay development and as a reference standard in analytical studies.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17(26)19-8-12-21(13-9-19)24-23(27)20-10-14-22(15-11-20)30(28,29)25(2)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJSQNZMDPSFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the acetyl and benzyl groups. A common synthetic route might involve:

    Formation of the Sulfonamide Bond: Reacting 4-aminobenzamide with benzyl(methyl)sulfonyl chloride in the presence of a base such as triethylamine.

    Acetylation: Introducing the acetyl group through the reaction of the intermediate product with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the acetyl or benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, particularly its antimicrobial properties.

    Medicine: Potential use as a drug candidate for treating bacterial infections or other diseases.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide would depend on its specific application. In the context of antimicrobial activity, it might inhibit bacterial enzymes or interfere with cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide Not explicitly reported
LMM5 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide Antifungal (Candida albicans inhibition)
Compound 7k N-(4-(((4-nitrophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide Anti-inflammatory, enzyme inhibition
Compound 64 N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)-benzamide Antiviral (synthetic intermediate)
Compound 30 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide PD-L1 inhibitor (57% inhibition at 10 µM)
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Contains benzothiazole ring instead of acetylphenyl group Not explicitly reported

Key Structural Differences :

  • Substituents on the Benzamide Core : The acetylphenyl group in the target compound contrasts with oxadiazole (LMM5), pyrimidine (7k), or salicylamide (Compound 30) substituents in analogs. These groups modulate electronic properties and binding interactions.
  • Sulfamoyl Modifications : The benzyl(methyl)sulfamoyl group is conserved in LMM5 and the target compound but differs in other analogs (e.g., trifluoromethyl in Compound 64 or fluorophenyl in Compound 30).
Antifungal Activity
  • LMM5 : Exhibited potent activity against Candida albicans (MIC₅₀ = 2 µg/mL) via thioredoxin reductase inhibition .
Anti-Inflammatory and Enzyme Inhibition
  • Compound 7k : Demonstrated anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.8 µM), attributed to its pyrimidine and sulfonamide groups .
  • N-(4-(((3-chlorophenyl)sulfonamido)methyl)benzyl)-4-((pyrimidin-2-ylamino)methyl)benzamide (7i): Exhibited moderate carbonic anhydrase inhibition (Ki = 12 nM) .
PD-L1 Inhibition
  • Compound 30 : Achieved 57% PD-L1 inhibition at 10 µM with low cytotoxicity (viability >90% in fibroblasts) .

Physicochemical and Spectroscopic Data

Compound Melting Point (°C) HRMS (Calculated/Found) NMR Key Peaks (δ, ppm)
Target Compound Not reported Not reported Not reported
LMM5 Not reported Not reported Not reported
7k 208–210 506.16567 [M+H]⁺ (506.16570) 1H NMR: 8.45 (s, 1H, NH), 7.82 (d, J=8 Hz)
7i 198–200 522.13611 [M+H]⁺ (522.13600) 13C NMR: 165.2 (C=O), 142.1 (S-C)
Compound 64 Not reported 538.1690 [M+H]⁺ (538.1681) Not reported

Biological Activity

N-(4-acetylphenyl)-4-[benzyl(methyl)sulfamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, an acetyl group, and a benzyl moiety, contributing to its unique chemical reactivity and biological activity. The general structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. By binding to the active site of this enzyme, it disrupts its function, leading to anti-inflammatory and anticancer effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or inhibiting bacterial enzymes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study demonstrated its potential to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Anti-inflammatory Effects

The compound's ability to inhibit carbonic anhydrase has been linked to reduced inflammation in various models. This suggests it may be beneficial in treating conditions characterized by excessive inflammation.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits activity against several bacterial strains. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits carbonic anhydrase
AntimicrobialEffective against Mycobacterium tuberculosis

Case Study: Antimicrobial Screening

In a high-throughput screening study, this compound was evaluated for its inhibitory effects on Mycobacterium tuberculosis. The assay involved plating diluted bacterial stocks with varying concentrations of the compound. Results indicated a significant dose-dependent inhibition of bacterial growth, highlighting its potential as a therapeutic agent against tuberculosis .

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., acetylphenyl and sulfamoyl groups). For example, the acetyl group shows a singlet at ~2.5 ppm in 1^1H NMR .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+^+ = 492.5 g/mol vs. experimental) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1680 cm1^{-1}) and sulfonamide (S=O, ~1350 cm1^{-1}) functional groups .

How can researchers investigate the compound’s mechanism of action in kinase inhibition?

Advanced Research Question

  • In Vitro Kinase Assays : Use recombinant RET kinase to measure inhibition via ADP-Glo™ assays. Compare IC50_{50} values with reference inhibitors (e.g., Vandetanib) .
  • Molecular Docking : Perform simulations using crystallographic RET kinase structures (PDB: 2IVU) to predict binding modes of the sulfamoyl-benzamide moiety .
  • Cellular Validation : Test in RET-mutated cancer lines (e.g., TT cells) with Western blotting for phosphorylated RET and downstream markers (ERK, AKT) .

How should contradictions in reported biological activity data (e.g., IC50_{50}50​ variability) be addressed?

Advanced Research Question

  • Source Analysis : Compare assay conditions (e.g., cell line heterogeneity, serum concentration). For example, IC50_{50} values may vary between breast (10 µM) and colon cancer (15 µM) due to differential RET isoform expression .
  • Standardization : Replicate studies using uniform protocols (e.g., 48-hour MTT assays, 10% FBS). Include positive controls (e.g., Doxorubicin) to normalize inter-lab variability .
  • Meta-Analysis : Use public datasets (e.g., PubChem BioAssay) to aggregate results and identify trends in structure-activity relationships (SAR) .

What strategies are effective for SAR studies to enhance anticancer potency?

Advanced Research Question

  • Core Modifications : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to improve kinase binding.
  • Sulfamoyl Substitutions : Test bulkier alkyl groups (e.g., isopropyl instead of benzyl) to enhance selectivity for RET over VEGFR2 .
  • Bioisosteric Replacement : Substitute the benzamide with thiazole rings to evaluate metabolic stability (e.g., microsomal incubation assays) .

What challenges arise in solubility and formulation for in vivo studies?

Basic Research Question

  • Solubility Screening : Use DMSO stocks diluted in PBS with surfactants (e.g., 0.1% Tween-80) to mitigate aggregation.
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability. Characterize via dynamic light scattering (DLS) for size (<200 nm) and polydispersity (<0.2) .

How can in vitro findings be translated to preclinical models effectively?

Advanced Research Question

  • Pharmacokinetics (PK) : Conduct murine studies with IV/oral dosing to measure t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC. Optimize dosing schedules based on RET inhibition kinetics .
  • Xenograft Models : Use RET-driven tumor models (e.g., MZ-CRC-1) to assess tumor regression. Pair with PET imaging (e.g., 18^{18}F-FDG) for real-time efficacy monitoring .

What computational approaches predict off-target interactions?

Advanced Research Question

  • Proteome-Wide Docking : Use AutoDock Vina to screen against human kinome libraries. Prioritize targets with docking scores < -9.0 kcal/mol .
  • Machine Learning : Train models on ChEMBL data to predict cytochrome P450 inhibition (e.g., CYP3A4 liability) .

How does the compound’s stability vary under physiological conditions?

Basic Research Question

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24 hours and quantify degradation via HPLC. The acetyl group may hydrolyze in acidic conditions, requiring enteric coating for oral delivery .
  • Thermal Stability : Store lyophilized powder at -80°C to prevent sulfamoyl bond cleavage .

Can this compound synergize with existing therapies in combination regimens?

Advanced Research Question

  • Checkpoint Inhibitor Synergy : Test with anti-PD-1 in immunocompetent models. Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry .
  • Chemotherapy Pairing : Combine with cisplatin in NSCLC models; assess synergy via Chou-Talalay analysis (combination index <1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.